Cas no 2680841-75-0 (2-(1-Acetyl-3-methoxyazetidin-3-yl)acetic acid)
2-(1-Acetyl-3-methoxyazetidin-3-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(1-acetyl-3-methoxyazetidin-3-yl)acetic acid
- 2680841-75-0
- EN300-28271611
- 2-(1-Acetyl-3-methoxyazetidin-3-yl)acetic acid
-
- Inchi: 1S/C8H13NO4/c1-6(10)9-4-8(5-9,13-2)3-7(11)12/h3-5H2,1-2H3,(H,11,12)
- InChI Key: QLEWSYDRAVXKML-UHFFFAOYSA-N
- SMILES: O(C)C1(CC(=O)O)CN(C(C)=O)C1
Computed Properties
- Exact Mass: 187.08445790g/mol
- Monoisotopic Mass: 187.08445790g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.3
- Topological Polar Surface Area: 66.8Ų
2-(1-Acetyl-3-methoxyazetidin-3-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28271611-0.05g |
2-(1-acetyl-3-methoxyazetidin-3-yl)acetic acid |
2680841-75-0 | 95.0% | 0.05g |
$803.0 | 2025-03-19 | |
| Enamine | EN300-28271611-0.1g |
2-(1-acetyl-3-methoxyazetidin-3-yl)acetic acid |
2680841-75-0 | 95.0% | 0.1g |
$842.0 | 2025-03-19 | |
| Enamine | EN300-28271611-0.25g |
2-(1-acetyl-3-methoxyazetidin-3-yl)acetic acid |
2680841-75-0 | 95.0% | 0.25g |
$880.0 | 2025-03-19 | |
| Enamine | EN300-28271611-0.5g |
2-(1-acetyl-3-methoxyazetidin-3-yl)acetic acid |
2680841-75-0 | 95.0% | 0.5g |
$919.0 | 2025-03-19 | |
| Enamine | EN300-28271611-1.0g |
2-(1-acetyl-3-methoxyazetidin-3-yl)acetic acid |
2680841-75-0 | 95.0% | 1.0g |
$956.0 | 2025-03-19 | |
| Enamine | EN300-28271611-2.5g |
2-(1-acetyl-3-methoxyazetidin-3-yl)acetic acid |
2680841-75-0 | 95.0% | 2.5g |
$1874.0 | 2025-03-19 | |
| Enamine | EN300-28271611-5.0g |
2-(1-acetyl-3-methoxyazetidin-3-yl)acetic acid |
2680841-75-0 | 95.0% | 5.0g |
$2774.0 | 2025-03-19 | |
| Enamine | EN300-28271611-10.0g |
2-(1-acetyl-3-methoxyazetidin-3-yl)acetic acid |
2680841-75-0 | 95.0% | 10.0g |
$4114.0 | 2025-03-19 | |
| Enamine | EN300-28271611-1g |
2-(1-acetyl-3-methoxyazetidin-3-yl)acetic acid |
2680841-75-0 | 1g |
$956.0 | 2023-09-09 | ||
| Enamine | EN300-28271611-5g |
2-(1-acetyl-3-methoxyazetidin-3-yl)acetic acid |
2680841-75-0 | 5g |
$2774.0 | 2023-09-09 |
2-(1-Acetyl-3-methoxyazetidin-3-yl)acetic acid Related Literature
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 2-(1-Acetyl-3-methoxyazetidin-3-yl)acetic acid
Introduction to 2-(1-Acetyl-3-methoxyazetidin-3-yl)acetic acid (CAS No. 2680841-75-0)
2-(1-Acetyl-3-methoxyazetidin-3-yl)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2680841-75-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to the azetidinone class, characterized by a five-membered heterocyclic ring containing an oxygen atom and a nitrogen atom, which imparts unique reactivity and biological potential. The presence of an acetyl group at the 1-position and a methoxy group at the 3-position further modulates its chemical properties, making it a versatile scaffold for drug discovery and molecular design.
The structural motif of 2-(1-Acetyl-3-methoxyazetidin-3-yl)acetic acid is particularly intriguing due to its ability to mimic natural bioactive scaffolds while introducing modifications that can enhance pharmacological activity. In recent years, there has been a growing interest in azetidinone derivatives as pharmacophores due to their demonstrated efficacy in modulating various biological pathways. The acetyl group not only influences the compound's solubility and metabolic stability but also serves as a point for further derivatization, enabling the creation of libraries of analogs with tailored properties.
One of the most compelling aspects of 2-(1-Acetyl-3-methoxyazetidin-3-yl)acetic acid is its potential application in the development of novel therapeutic agents. The methoxy group at the 3-position enhances lipophilicity, which is often crucial for membrane permeability and binding affinity to biological targets. This balance between hydrophilic and hydrophobic interactions makes the compound an attractive candidate for designing small-molecule drugs that require optimal pharmacokinetic profiles.
Recent advancements in computational chemistry have enabled more efficient virtual screening of compounds like 2-(1-Acetyl-3-methoxyazetidin-3-yl)acetic acid, allowing researchers to predict binding interactions with high precision. These computational tools have been instrumental in identifying promising candidates for further experimental validation. For instance, molecular docking studies have suggested that this compound may interact with enzymes involved in inflammatory pathways, making it a potential lead for developing anti-inflammatory agents.
The synthesis of 2-(1-Acetyl-3-methoxyazetidin-3-yl)acetic acid presents both challenges and opportunities for synthetic chemists. The azetidinone core requires precise control during formation to avoid unwanted side reactions, such as ring opening or over-acetylation. However, recent methodologies employing transition-metal catalysis have improved yields and selectivity, making it feasible to produce this compound on a larger scale. These advances are critical for enabling further preclinical studies and eventual clinical development.
In the realm of medicinal chemistry, the incorporation of functional groups like the acetyl and methoxy moieties into heterocyclic frameworks has been shown to enhance binding affinity and reduce off-target effects. 2-(1-Acetyl-3-methoxyazetidin-3-yl)acetic acid exemplifies this principle by combining structural features that are known to improve drug-like properties. Its potential as a scaffold for drug discovery has been recognized by several research groups, who are exploring its derivatives for applications ranging from oncology to neurodegenerative diseases.
The biological activity of 2-(1-Acetyl-3-methoxyazetidin-3-yl)acetic acid has been preliminarily investigated in several in vitro assays. Initial studies have revealed promising interactions with proteins involved in cell signaling pathways, suggesting its utility as a tool compound for mechanistic studies. Additionally, its structural similarity to known bioactive molecules makes it a valuable candidate for structure-based drug design approaches. By leveraging crystallographic data from related compounds, researchers can optimize the binding interactions of 2-(1-Acetyl-3-methoxyazetidin-3-yl)acetic acid with target proteins.
The future prospects for 2-(1-Acetyl-3-methoxyazetidin-3-yl)acetic acid are vast, particularly as new synthetic strategies continue to emerge. Advances in flow chemistry and continuous manufacturing could further streamline its production, reducing costs and increasing accessibility for research purposes. Moreover, interdisciplinary collaborations between chemists, biologists, and computer scientists will be essential in unlocking its full potential as a therapeutic agent.
In conclusion,2-(1-Acetyl-3-methoxyazetidin-3-yl)acetic acid (CAS No. 2680841-75-0) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its role as a scaffold for drug discovery underscores its importance in modern medicinal chemistry research. As our understanding of biological pathways continues to expand, compounds like this will play an increasingly vital role in developing innovative treatments for human diseases.
2680841-75-0 (2-(1-Acetyl-3-methoxyazetidin-3-yl)acetic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)